molecular formula C13H12BrNO2S B8707047 Ethyl 2-(4-Bromophenyl)-thiazol-4-ylacetate CAS No. 17969-17-4

Ethyl 2-(4-Bromophenyl)-thiazol-4-ylacetate

Cat. No. B8707047
CAS RN: 17969-17-4
M. Wt: 326.21 g/mol
InChI Key: VMYJQOSWISJXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-Bromophenyl)-thiazol-4-ylacetate is a useful research compound. Its molecular formula is C13H12BrNO2S and its molecular weight is 326.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-Bromophenyl)-thiazol-4-ylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-Bromophenyl)-thiazol-4-ylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

17969-17-4

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

ethyl 2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3

InChI Key

VMYJQOSWISJXEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromothiobenzamide (7.62 g), 35.2 mmole), ethyl 4-chloroacetoacetate (5.82 g, 35.2 mmole) and dimethylformamide (23 ml) was stirred under nitrogen and heated in an oil-bath at 115°-120° C. for 11/2 hours. Thin layer chromatography showed the presence of unreacted thioamide. More ethyl chloroacetoacetate (2.91 g, 17.6 mmole) was added and heating was continued for 11/2 hours, by which time no unreacted thioamide remained. The mixture was cooled and poured into ice-water (125 ml) and extracted with ether (2×100 ml). The extract was washed with water (2×100 ml), dried (MgSO4) and evaporated to a semi-solid which contained the desired ester and the corresponding acid. The mixture was dissolved in ethanol (100 ml) saturated with hydrogen chloride and the solution was allowed to stand at room temperature for 1 day. The solution was evaporated to dryness and the ester was used without further purification for preparing the amide.
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
thioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.91 g
Type
reactant
Reaction Step Three
[Compound]
Name
thioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Five

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